[(1-Methyl-1H-pyrazol-4-yl)methyl](3-methylpentan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-1H-pyrazol-4-yl)methylamine is an organic compound that features a pyrazole ring substituted with a methyl group and an amine group attached to a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate alkyl halide under basic conditions. The reaction can be carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in THF.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
(1-Methyl-1H-pyrazol-4-yl)methylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering the biochemical pathway . Additionally, it may interact with cellular receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole: A simpler analog with similar reactivity but lacking the branched alkyl chain.
1-Methylpyrazole-4-boronic acid pinacol ester: A boronic acid derivative used in cross-coupling reactions.
6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline: A more complex heterocyclic compound with additional functional groups.
Uniqueness
(1-Methyl-1H-pyrazol-4-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H21N3 |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pentan-2-amine |
InChI |
InChI=1S/C11H21N3/c1-5-9(2)10(3)12-6-11-7-13-14(4)8-11/h7-10,12H,5-6H2,1-4H3 |
InChI Key |
AFNJIDTWBABGLM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NCC1=CN(N=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.